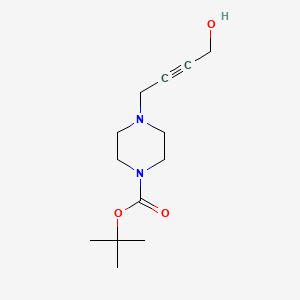

Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate

Description

Properties

CAS No. |

1416440-09-9 |

|---|---|

Molecular Formula |

C13H22N2O3 |

Molecular Weight |

254.33 g/mol |

IUPAC Name |

tert-butyl 4-(4-hydroxybut-2-ynyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-9-7-14(8-10-15)6-4-5-11-16/h16H,6-11H2,1-3H3 |

InChI Key |

OWINLMPDINSKOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC#CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-hydroxybut-2-yn-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The alkyne moiety can be reduced to an alkene or alkane.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an alkene or alkane derivative.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Potential Therapeutic Uses

Research indicates that tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate may have therapeutic applications due to its ability to modulate specific biological pathways. Compounds similar to this have shown effectiveness as antagonists of receptors involved in inflammatory responses, particularly the CCR2b receptor. This suggests potential applications in treating inflammatory diseases, highlighting its relevance in drug discovery efforts aimed at developing anti-inflammatory agents .

2. Anticancer Activity

The compound's structural characteristics suggest it may possess anticancer properties. Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines, making it a candidate for further research in cancer therapy. For instance, compounds with similar piperazine structures have demonstrated cytotoxic effects against various tumor cells, indicating that tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate could be explored for its anticancer potential .

Organic Synthesis Applications

1. Versatile Intermediate

Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, making it valuable for synthesizing other complex molecules. The presence of the hydroxybut-2-yn-1-yl moiety allows for diverse functionalization possibilities, enhancing its utility in synthetic organic chemistry .

2. Synthetic Pathways

The synthesis of tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate typically involves multi-step processes that highlight its complexity. These synthetic routes often incorporate strategies such as coupling reactions and functional group transformations, which are essential for developing more complex chemical entities .

| Activity Type | Description |

|---|---|

| Antagonist Activity | Modulates CCR2b receptor |

| Anticancer Potential | Induces apoptosis in cancer cells |

| Inflammatory Response Modulation | Potential therapeutic application |

Case Studies

Case Study 1: Inflammatory Response Modulation

A study investigated the effects of tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate on inflammatory pathways. Results indicated that the compound effectively inhibits the CCR2b receptor, leading to reduced inflammatory markers in vitro. This positions it as a promising candidate for developing anti-inflammatory drugs.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at low concentrations. These results support further exploration of its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutynyl group can form hydrogen bonds with active sites, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl 4-methylpiperazine-1-carboxylate

- Key Differences : Replaces the hydroxybutynyl group with a methyl substituent.

- Impact :

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate

- Key Differences: Features a cyanopyridyl aromatic substituent.

- Impact: Electron-Withdrawing Effects: The cyano group enhances electrophilicity, enabling nucleophilic aromatic substitution reactions absent in the alkyne-containing target compound . Stability: Aromatic systems (e.g., cyanopyridyl) may improve metabolic stability compared to aliphatic hydroxybutynyl chains .

Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate

- Key Differences: Contains an aminophenyl group with a cyano substituent.

- Impact: Hydrogen Bonding: The amino group increases water solubility but introduces susceptibility to oxidative degradation, unlike the hydroxybutynyl group . Applications: Used as an intermediate for benzimidazoles, whereas the target compound’s alkyne group may enable click chemistry-derived conjugates .

Stability Profiles

- Gastric Fluid Stability : Compounds like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate degrade in simulated gastric fluid, whereas the hydroxybutynyl group’s lack of ester bonds may confer better stability .

Physicochemical Properties

Biological Activity

Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer treatment. This article reviews the biological activity of the compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

- Molecular Formula : C13H19N3O3

- Molecular Weight : 239.31 g/mol

- CAS Number : 1219827-56-1

Research indicates that tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate may exhibit its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been noted to inhibit enzymes such as acetylcholinesterase and β-secretase, which are critical in the pathogenesis of Alzheimer's disease. In vitro studies demonstrate that it can prevent amyloid-beta aggregation, a hallmark of Alzheimer’s pathology .

- Anti-inflammatory Properties : The compound appears to modulate inflammatory responses in astrocytes, reducing the production of pro-inflammatory cytokines like TNF-α and IL-6. This suggests a protective role against neuroinflammation associated with neurodegenerative conditions .

In Vitro Studies

In vitro experiments have shown that tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate can enhance cell viability in astrocytes exposed to amyloid-beta. Specifically:

- Cell Viability : The compound improved cell viability from 43.78% (Aβ alone) to 62.98% when co-treated with Aβ, indicating a protective effect against cytotoxicity .

In Vivo Studies

In vivo assessments have provided additional insights into the efficacy of this compound:

- Animal Models : In rodent models, the compound demonstrated moderate effects on cognitive function and behavioral parameters related to memory, although results were less pronounced compared to established treatments like galantamine .

Case Studies

Several studies have highlighted the potential therapeutic applications of tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate:

- Alzheimer's Disease Models : In a study involving scopolamine-induced memory impairment in rats, the compound showed promise in mitigating cognitive deficits, although further research is necessary to establish its clinical relevance .

- Cancer Research : Preliminary findings suggest that derivatives of this compound may possess anti-cancer properties, particularly against tumors resistant to conventional therapies. The ability to inhibit tumor growth in resistant cases presents a significant avenue for future research .

Comparative Analysis

| Property/Effect | Tert-butyl 4-(4-hydroxybut-2-YN-1-YL)piperazine-1-carboxylate | Other Compounds |

|---|---|---|

| Acetylcholinesterase Inhibition | Yes (IC50 = 0.17 μM) | Varies |

| β-secretase Inhibition | Yes (IC50 = 15.4 nM) | Varies |

| Anti-inflammatory Effects | Reduces TNF-α and IL-6 | Varies |

| Neuroprotective Effects | Improves astrocyte viability against Aβ | Varies |

| Efficacy in Cancer | Potential anti-cancer activity | Varies |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-(4-hydroxybut-2-yn-1-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves coupling a piperazine core with a hydroxybutynyl moiety using tert-butyl chloroformate under basic conditions. Key steps include:

- Reagents : Tert-butyl chloroformate, piperazine derivatives, hydroxybut-2-yn-1-yl precursors.

- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility .

- Bases : Triethylamine (TEA) or sodium carbonate to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

- Optimization : Adjust stoichiometry, temperature (0–25°C), and reaction time (4–24 hrs) to maximize yield (typically 60–85%) .

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl 4-(4-hydroxybut-2-yn-1-yl)piperazine-1-carboxylate, and what key spectral signatures should researchers expect?

- Methodological Answer :

- 1H/13C NMR :

- Piperazine ring: δ 3.4–3.6 ppm (N–CH2), δ 1.4 ppm (tert-butyl) .

- Hydroxybutynyl group: δ 4.2–4.5 ppm (–OH), δ 2.5–3.0 ppm (alkynyl protons) .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (O–H stretch), ~2100 cm⁻¹ (C≡C stretch) .

- Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z ~325 (exact mass depends on substituents) .

Q. What purification strategies are recommended for isolating tert-butyl 4-(4-hydroxybut-2-yn-1-yl)piperazine-1-carboxylate from complex reaction mixtures?

- Methodological Answer :

- Chromatography : Use silica gel columns with gradient elution (hexane:ethyl acetate 7:3 → 1:1) .

- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .

- TLC Monitoring : Rf ~0.4 in hexane:ethyl acetate (1:1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assay systems?

- Methodological Answer :

- Orthogonal Assays : Validate using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .

- Purity Verification : Confirm compound integrity via HPLC (retention time ~8.2 min, C18 column) and elemental analysis .

- Assay Conditions : Control pH (7.4), temperature (37°C), and solvent (DMSO <0.1%) to minimize artifacts .

Q. What computational modeling approaches are suitable for predicting binding interactions with therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with GPCRs or kinases (e.g., adenosine A2A receptor) .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

- QSAR Models : Correlate substituent electronegativity (e.g., hydroxy vs. nitro groups) with IC50 values .

Q. How does the 4-hydroxybut-2-yn-1-yl moiety affect structure-activity relationships (SAR) compared to other piperazine derivatives?

- Methodological Answer :

- Comparative Analysis :

- Key Insight : The hydroxybutynyl group improves water solubility but may reduce membrane permeability due to polarity .

Q. What strategies mitigate stability issues under different storage conditions?

- Methodological Answer :

- Storage : –20°C under argon, desiccated (≤5% humidity) to prevent hydrolysis .

- Stability Monitoring : Monthly HPLC checks for degradation (e.g., tert-butyl cleavage or alkyne oxidation) .

Q. How can researchers validate proposed metabolic pathways using in vitro models?

- Methodological Answer :

- Liver Microsomes : Incubate with NADPH (1 mM) for 60 min at 37°C .

- Metabolite ID : LC-MS/MS (Q-TOF) to detect hydroxylated or dealkylated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.